(S)-Albuterol Hydrochloride

Description

Significance of Chirality in Drug Action and Development

Chirality, the property of a molecule having a non-superimposable mirror image, is a fundamental concept in pharmaceutical sciences. chiralpedia.com These mirror-image molecules, known as enantiomers, can possess identical physical and chemical properties in an achiral environment but often exhibit significantly different behaviors within the chiral environment of the human body. mdpi.com The body's enzymes, receptors, and other proteins are themselves chiral, leading to stereoselective interactions with drug molecules. chiralpedia.comrsc.org

This stereoselectivity means that the different enantiomers of a single drug can have vastly different pharmacological, metabolic, and toxicological profiles. mdpi.com One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause undesirable or toxic effects. chiralpedia.com A classic, albeit complex, example is thalidomide, where one enantiomer was therapeutic while the other was associated with severe birth defects. rsc.org

Recognizing the profound impact of stereochemistry on drug safety and efficacy, the U.S. Food and Drug Administration (FDA) established guidelines in 1992 for the development of stereoisomeric drugs. rsc.orgnih.gov These guidelines emphasize the need to understand the properties of each enantiomer and have encouraged the development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch". chiralpedia.commdpi.com This approach aims to create safer and more effective medications by eliminating the potentially problematic distomer. mdpi.comresearchgate.net

Overview of Albuterol Enantiomerism: (R)-Albuterol and (S)-Albuterol Hydrochloride

Albuterol, also known as salbutamol (B1663637), is a selective beta-2-adrenergic receptor agonist used to relax airway smooth muscle. drugbank.comnih.gov It is traditionally synthesized and administered as a racemic mixture, which contains equal parts of its two enantiomers: (R)-Albuterol and (S)-Albuterol. nih.govsinglecare.com

The therapeutic bronchodilating effects of racemic albuterol are attributed almost entirely to the (R)-enantiomer. atsjournals.orgjwatch.org This enantiomer, also known as levalbuterol (B1212921), is the eutomer and demonstrates a much higher binding affinity for the beta-2-adrenergic receptor—approximately 150 times greater than its counterpart. drugbank.comnih.gov The (R)-enantiomer's action on these receptors leads to the relaxation of airway smooth muscle. hhs.govwikipedia.org

Conversely, (S)-Albuterol was initially considered to be biologically inert or inactive. nih.gov It is the distomer of the racemic mixture. However, emerging research has challenged this view, revealing that (S)-Albuterol is not merely a passive component but possesses its own distinct biological activities. nih.govconsensus.app

Research Rationale for Investigating the Pharmaceutical and Biological Role of this compound

The primary rationale for investigating this compound stems from two key areas of research: its unique metabolic profile and its unexpected biological activities, which are often opposite to those of the therapeutic (R)-enantiomer. nih.gov

Studies have shown that (S)-Albuterol is metabolized much more slowly than (R)-Albuterol. atsjournals.org Following administration of the racemic mixture, the (R)-enantiomer is preferentially metabolized, leading to a significantly longer elimination half-life and higher circulating concentrations of the (S)-enantiomer over time. nih.govispub.comfda.gov The plasma levels of (S)-albuterol can be substantially higher than those of (R)-albuterol, and it can persist in the circulation for up to 12 hours. atsjournals.orgnih.gov This accumulation suggests that even if its direct effects are weaker, its prolonged presence could have significant biological consequences. ispub.com

Furthermore, extensive research has demonstrated that (S)-Albuterol is not inert but exhibits pro-inflammatory and pro-constrictory properties. consensus.appnih.gov Studies in various cell and animal models have indicated that (S)-Albuterol can:

Increase intracellular calcium levels in airway smooth muscle cells, which promotes contraction. atsjournals.orgnih.gov

Augment bronchospasm and increase airway hyperresponsiveness. nih.gov

Activate pro-inflammatory pathways, leading to an increase in inflammatory mediators like histamine (B1213489) and interleukin-4 (IL-4) from mast cells. nih.govnih.govresearchgate.net

Research Findings on Albuterol Enantiomers

The following tables summarize key research findings comparing the properties and effects of (R)-Albuterol and (S)-Albuterol.

| Property | (R)-Albuterol (Levalbuterol) | (S)-Albuterol |

|---|---|---|

| Primary Role | Eutomer (Therapeutically active) chiralpedia.com | Distomer (Previously considered inert) nih.gov |

| Beta-2 Receptor Affinity | High (approx. 150x greater than S-form) drugbank.comnih.gov | Low drugbank.comnih.gov |

| Primary Effect on Airway Smooth Muscle | Relaxation (Bronchodilation) atsjournals.orgnih.gov | Promotes contraction atsjournals.orgnih.gov |

| Metabolism Rate | Metabolized 7- to 10-fold faster atsjournals.org | Metabolized up to 10 times more slowly atsjournals.orgnih.gov |

| Systemic Exposure Over Time | Lower due to rapid metabolism fda.gov | Higher due to slow metabolism and accumulation atsjournals.orgispub.com |

| Biological Effect | (R)-Albuterol | (S)-Albuterol |

|---|---|---|

| Effect on Intracellular Calcium | Decreases levels, promoting relaxation atsjournals.org | Increases levels, promoting contraction atsjournals.orgnih.gov |

| Inflammatory Response | Suppresses pro-inflammatory mediators (e.g., IL-5, IL-13) atsjournals.org | Promotes release of pro-inflammatory mediators (e.g., Histamine, IL-4) nih.govresearchgate.net |

| Effect on Airway Hyperresponsiveness | Diminishes atsjournals.org | Increases nih.gov |

| Activation of Pro-inflammatory Pathways (e.g., NF-κB) | Inhibits atsjournals.org | Activates nih.gov |

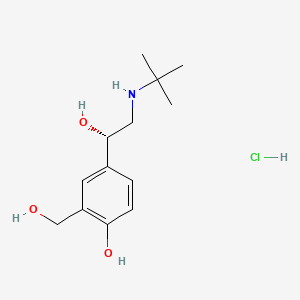

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYCOLFIFTLK-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50293-91-9 | |

| Record name | (+)-Salbutamol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50293-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereoselective Synthesis and Enantiomeric Resolution of Albuterol

Methodologies for Chiral Synthesis of Albuterol Enantiomers

The demand for enantiomerically pure albuterol has driven the development of various stereoselective synthetic strategies. These methods aim to produce a single enantiomer directly, bypassing the need for resolving a racemic mixture.

Asymmetric Catalysis Approaches for Enantiopure Albuterol

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules like albuterol. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

One notable method involves the asymmetric reduction of an α-iminoketone precursor using a borane (B79455) reducing agent in the presence of a chiral 1,3,2-oxazaborolidine catalyst. google.com This process has been successfully applied to the synthesis of (R)-albuterol and can be adapted to produce (S)-albuterol by selecting the appropriate enantiomer of the catalyst. google.comic.ac.uk Research has shown that using a specific oxazaborolidine catalyst can yield (S)-albuterol with an enantiomeric excess (ee) of 93-95%. google.com The efficiency of this reaction is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. ic.ac.uk Toluene has been identified as a practical solvent for industrial applications. google.com

Key findings from these studies highlight the catalytic nature of the asymmetric induction, making it an efficient process. google.com While highly effective, the cost of the chiral catalyst can be a consideration for large-scale industrial production. google.com

Chiral Precursor Strategies in Albuterol Synthesis

Another significant approach to obtaining enantiomerically pure albuterol involves the use of chiral precursors. This strategy starts with a readily available chiral molecule, known as a chiral pool starting material, and transforms it into the desired albuterol enantiomer through a series of chemical reactions that preserve the initial stereochemistry. core.ac.uk

For instance, the synthesis of (R)-salbutamol has been achieved from (R)-cyanohydrins. ic.ac.uk This method introduces a tert-butyl group via the Ritter reaction, followed by hydrogenation and deprotection steps. ic.ac.uk However, challenges such as racemization and decomposition during the final deprotection step have been reported. ic.ac.uk

The use of protected albuterol precursors is also a common strategy. For example, a monoprotected albuterol precursor, specifically methyl 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-2-(phenylmethoxy)benzoate, has been used in a four-step synthesis to produce optically pure albuterol. googleapis.com

Enantiomeric Separation Techniques for Racemic Albuterol

Prior to the widespread adoption of asymmetric synthesis, the primary method for obtaining enantiomerically pure albuterol was through the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation and Preferential Crystallization

A classical and industrially significant method for resolving racemic albuterol is through the formation of diastereomeric salts. core.ac.uk This technique involves reacting the racemic albuterol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. core.ac.uk

This difference in solubility allows for the separation of the diastereomers through fractional crystallization. One diastereomer will crystallize out of the solution first, leaving the other in the mother liquor. The desired albuterol enantiomer can then be recovered from the separated diastereomeric salt.

Commonly used chiral resolving agents for albuterol include derivatives of tartaric acid, such as di-p-toluoyl-D-tartaric acid and dibenzoyl-L-tartaric acid. researchgate.netnih.govchemicalbook.com For example, using di-p-toluoyl-D-tartaric acid has been shown to yield the (R)-enantiomer. nih.gov The acetonide derivative of racemic albuterol has also been successfully resolved using di-O-benzoyl- or di-O-toluoyltartaric acid. uct.ac.za

A related technique is preferential crystallization, also known as resolution by entrainment. This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which then induces the crystallization of that enantiomer. core.ac.uk

Chromatographic Resolution Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful analytical and preparative methods for separating enantiomers. nih.gov In chiral HPLC, the racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.netnih.gov

Teicoplanin-based chiral stationary phases have proven effective for the baseline resolution of albuterol enantiomers. nih.govmdpi.com A mobile phase consisting of methanol, acetonitrile, glacial acetic acid, and diethylamine (B46881) has been used to achieve good separation. nih.gov The enantiomeric excess of the separated albuterol can be accurately determined using this method. google.com

Chiral HPLC is not only used for preparative separation but is also a crucial analytical tool for assessing the optical purity of albuterol produced by other methods, such as asymmetric synthesis or diastereomeric salt crystallization. google.comuct.ac.za

Below is an interactive data table summarizing the different methodologies:

| Methodology | Specific Technique | Key Reagents/Materials | Reported Enantiomeric Excess (ee) / Purity | Reference |

| Asymmetric Synthesis | Asymmetric Catalysis | Chiral 1,3,2-oxazaborolidine catalyst, Borane | 93-95% for (S)-Albuterol | google.com |

| Asymmetric Synthesis | Chiral Precursor | (R)-Cyanohydrins | --- | ic.ac.uk |

| Enantiomeric Resolution | Diastereomeric Salt Formation | Di-p-toluoyl-D-tartaric acid | 99.5% optical purity for (R)-Albuterol | researchgate.net |

| Enantiomeric Resolution | Diastereomeric Salt Formation | Dibenzoyl-L-tartaric acid | High diastereomeric excess | chemicalbook.com |

| Enantiomeric Resolution | Chiral HPLC | Teicoplanin-based chiral stationary phase | Baseline resolution (α = 1.18, Rs = 1.8) | nih.gov |

Molecular and Cellular Pharmacology of S Albuterol Hydrochloride

Enantiomeric Selectivity in Adrenergic Receptor Interactions

The two enantiomers of albuterol exhibit marked differences in their interaction with adrenergic receptors, which forms the basis of their distinct pharmacological profiles.

Beta-2 Adrenergic Receptor Binding Affinity and Specificity of (S)-Albuterol

(S)-Albuterol demonstrates a significantly lower binding affinity for the beta-2 adrenergic receptor compared to its (R)-enantiomer. nih.govresearchgate.netnih.gov Research indicates that the (R)-isomer has a binding affinity that is approximately 100 to 150 times greater than that of the (S)-isomer. researchgate.netdrugbank.com This stereoselectivity at the beta-2 receptor is a critical determinant of their differing biological activities. nih.gov While (R)-albuterol is a potent agonist responsible for the bronchodilatory effects of racemic albuterol, (S)-albuterol's interaction with the beta-2 receptor is weak and does not contribute to bronchodilation. nih.govresearchgate.netnih.gov

Comparative Receptor Pharmacology of (R)- and (S)-Albuterol Enantiomers

The pharmacological effects of the albuterol enantiomers are a direct consequence of their differential receptor binding affinities. (R)-albuterol, with its high affinity for the beta-2 adrenergic receptor, is the active component responsible for bronchodilation. researchgate.net In contrast, (S)-albuterol, due to its low affinity, is considered inactive as a bronchodilator. nih.gov Some studies have even suggested that (S)-albuterol may act as an antagonist or inverse agonist at the beta-2 adrenoceptor, potentially leading to effects opposite to those of (R)-albuterol. atsjournals.org Furthermore, (S)-albuterol has been associated with pro-inflammatory actions and an increase in bronchial reactivity. nih.govresearchgate.netdrugbank.com

| Enantiomer | Beta-2 Receptor Affinity | Primary Activity |

| (R)-Albuterol | High (100-150x greater than (S)-Albuterol) researchgate.netdrugbank.com | Agonist (Bronchodilation) researchgate.net |

| (S)-Albuterol | Low nih.govresearchgate.netnih.gov | Inactive as a bronchodilator; potential pro-inflammatory effects nih.govresearchgate.net |

Intracellular Signaling Pathways Modulated by (S)-Albuterol

The interactions of (S)-albuterol at the cellular level extend beyond simple receptor binding and can influence key intracellular signaling pathways.

Adenylyl Cyclase-cAMP Pathway Responsiveness to (S)-Albuterol

The activation of the beta-2 adrenergic receptor by an agonist typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). drugbank.com This increase in cAMP is the primary mechanism leading to smooth muscle relaxation. drugbank.com Given (S)-albuterol's weak interaction with the beta-2 receptor, it does not effectively stimulate the adenylyl cyclase-cAMP pathway to induce bronchodilation. nih.govfda.gov In contrast, (R)-albuterol is a potent stimulator of cAMP elevation. fda.gov Some research suggests that (S)-albuterol might even interfere with the signaling cascade, potentially by shifting the coupling of the beta-2 adrenergic receptors to pro-constrictory G proteins. researchgate.net

Calcium Homeostasis Perturbations and Ionic Channel Modulation by (S)-Albuterol

(S)-Albuterol has been shown to influence intracellular calcium levels. Studies indicate that (S)-albuterol can increase intracellular free calcium in airway smooth muscle cells. consensus.app This effect is thought to be mediated through the activation of muscarinic receptors and a phospholipase C-dependent mechanism. consensus.app An increase in intracellular calcium is a key factor in muscle contraction, and this action of (S)-albuterol may contribute to its reported pro-constrictory properties. consensus.app The modulation of ionic channels, leading to perturbations in calcium homeostasis, represents a significant aspect of the cellular pharmacology of (S)-albuterol. consensus.app

Non-Adrenergic Receptor Interactions of (S)-Albuterol

Recent research has uncovered that the pharmacological actions of albuterol enantiomers are not limited to adrenergic receptors. Notably, salbutamol (B1663637) has been found to interact with and inhibit the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. life-science-alliance.org This inhibition occurs through interaction with residues in the outer region of the channel's pore, leading to its closure via an allosteric mechanism. life-science-alliance.org While these studies used a racemic mixture, they open the possibility that (S)-albuterol may also have off-target interactions with various ion channels, contributing to its complex pharmacological profile. Further investigation is needed to fully elucidate the specific non-adrenergic receptor interactions of (S)-albuterol and their physiological relevance.

Muscarinic Receptor Activation by (S)-Albuterol

Contrary to the expected beta-2-adrenergic receptor activity, studies have revealed that (S)-albuterol can interact with muscarinic receptors in airway smooth muscle cells. nih.govatsjournals.org This interaction is significant as muscarinic receptor activation in the airways is typically associated with bronchoconstriction, a response opposite to the intended therapeutic effect of albuterol. nih.govnih.gov

Research has demonstrated that the increase in intracellular calcium concentration ([Ca2+]i) induced by (S)-albuterol in bovine tracheal smooth muscle cells is blockable by muscarinic receptor antagonists such as atropine (B194438) and 4-diphenylacetoxy-N-methylpiperidine (4-DAMP). nih.gov This finding strongly suggests that the effects of (S)-albuterol are mediated through muscarinic receptors. nih.govatsjournals.org The activation of these receptors by (S)-albuterol initiates a signaling cascade that leads to the physiological responses observed with this enantiomer. nih.goversnet.org

The cross-reactivity of (S)-albuterol with muscarinic receptors has been proposed as a potential mechanism for the bronchial hyperresponsiveness sometimes observed with the use of racemic albuterol. nih.govconsensus.app While (R)-albuterol effectively promotes bronchodilation by decreasing intracellular calcium, the opposing action of (S)-albuterol through muscarinic receptor activation may counteract this benefit. nih.govatsjournals.org

Table 1: Effect of (S)-Albuterol on Intracellular Calcium and Receptor Blockade

| Compound | Concentration | Effect on [Ca2+]i | Blocker | Blocker Concentration | Result | Reference |

|---|---|---|---|---|---|---|

| (S)-Albuterol | 10 µM | Increase | Atropine | 100 nM | Blocked | nih.gov |

| (S)-Albuterol | 10 µM | Increase | 4-DAMP | 500 nM | Blocked | nih.gov |

Phospholipase C-Dependent Mechanisms Activated by (S)-Albuterol

The activation of muscarinic receptors by (S)-albuterol leads to the engagement of downstream signaling pathways, prominently featuring the activation of phospholipase C (PLC). nih.goversnet.org PLC is a crucial enzyme in cellular signaling that, when activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

Studies have shown that exposure of airway smooth muscle cells to (S)-albuterol results in a significant increase in the levels of IP3. nih.govresearchgate.net Specifically, a 10 µM concentration of (S)-albuterol was found to increase IP3 levels by 213 +/- 34.4% within 30 seconds. nih.govresearchgate.net The generated IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and causing a transient increase in intracellular calcium concentration. nih.govnih.gov This initial calcium release is followed by a sustained phase of elevated calcium, which is dependent on the influx of extracellular calcium. nih.gov

The activation of the PLC-dependent mechanism by (S)-albuterol provides a clear biochemical basis for its ability to increase intracellular calcium and potentially contribute to airway smooth muscle contraction. nih.goversnet.org This pathway is a hallmark of Gq-coupled receptor signaling, which is characteristic of the M3 muscarinic receptor subtype predominantly found in airway smooth muscle. nih.govmdpi.com

Table 2: (S)-Albuterol's Effect on Phospholipase C Pathway

| Compound | Concentration | Effect | Measurement | Result | Reference |

|---|---|---|---|---|---|

| (S)-Albuterol | 10 µM | IP3 Level Increase | 213 +/- 34.4% | Significant increase in second messenger | nih.govresearchgate.net |

Stereoselective Metabolism and Disposition of Albuterol Enantiomers

Differential Metabolic Pathways of (R)- and (S)-Albuterol

The primary metabolic route for albuterol is sulfation, a process that exhibits notable stereoselectivity. mdpi.commdpi.com While other pathways such as oxidative deamination and glucuronidation exist, they are considered minor routes of biotransformation. nih.govdrugbank.comprobes-drugs.org

Investigation of Oxidative Deamination and Glucuronidation Pathways

While sulfation is the main metabolic pathway, albuterol can also undergo oxidative deamination and glucuronidation, although these are considered minor pathways. nih.govdrugbank.comprobes-drugs.org Glucuronidation of albuterol has been reported to account for up to only 3% of metabolism after oral administration, and glucuronidated metabolites were not detectable after inhalation. mdpi.commdpi.com The termination of the action of similar compounds like epinephrine (B1671497) involves oxidative deamination catalyzed by monoamine oxidase (MAO). mdpi.com

Enantioselective Pharmacokinetics in Preclinical Models and Isolated Systems

The differential metabolism of albuterol enantiomers contributes to their distinct pharmacokinetic profiles, which have been investigated in various preclinical models and isolated systems.

Preferential Retention and Distribution of (S)-Albuterol in Pulmonary and Other Tissues

Following administration of racemic albuterol, (S)-albuterol is metabolized more slowly than (R)-albuterol, leading to its accumulation in the body. wikipedia.orgatsjournals.orgnih.gov Studies in healthy subjects have shown that after inhalation of racemic albuterol, the area under the curve (AUC) of plasma levels for (S)-albuterol was significantly lower than for (R)-albuterol, suggesting preferential retention of (S)-albuterol in the lungs. nih.gov This could lead to an accumulation of the (S)-enantiomer with long-term use. nih.gov The slower metabolism and preferential retention of (S)-albuterol in the airways may become more prominent with regular and excessive use of racemic albuterol. nih.govmdpi.com

In preclinical studies using a horse model, while there was no evidence of enantioselectivity in the pulmonary epithelial lining fluid (PELF) or central lung tissue after a single inhaled dose, minor enantioselectivity was observed in the peripheral lung. researchgate.net However, enantioselective plasma concentrations were demonstrated, with a higher concentration of the (S)-enantiomer. researchgate.net Further studies in animal models have shown enantioselective partitioning of albuterol in skeletal and cardiac muscle, with a greater distribution of the active (R)-albuterol into these tissues compared to plasma. researchgate.net

| Tissue | Observation | Reference |

|---|---|---|

| Lung (Human) | Preferential retention of (S)-albuterol. | nih.gov |

| Peripheral Lung (Horse) | Minor enantioselectivity observed. | researchgate.net |

| Skeletal Muscle (Animal Model) | Greater partitioning of (R)-albuterol. | researchgate.net |

| Cardiac Muscle (Animal Model) | Greater partitioning of (R)-albuterol. | researchgate.net |

Analytical Methodologies for S Albuterol Hydrochloride Characterization

Chromatographic Techniques for Enantiomeric Purity and Quantitation

Chromatography is a cornerstone for the analysis of chiral compounds like albuterol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that have been developed and optimized for the specific challenge of separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantioseparation of albuterol. amazonaws.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to their separation.

Several types of CSPs have been successfully employed for the resolution of albuterol enantiomers. Macrocyclic glycopeptide antibiotics, such as those based on teicoplanin and vancomycin (B549263), are popular choices. For instance, a teicoplanin-based CSP has been used to achieve baseline resolution of (R)- and (S)-albuterol. nih.gov Similarly, a vancomycin Chirobiotic V column has demonstrated effective separation. researchgate.net Polysaccharide-based CSPs, such as amylose (B160209) derivatives like the Chiralpak AD column, are also utilized. researchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. These typically consist of a mixture of an organic solvent (like methanol, acetonitrile, or ethanol) and an acidic or basic modifier. nih.govresearchgate.netmdpi.com For example, one method uses a mobile phase of methanol, acetic acid, and ammonia. nih.gov Another employs a mix of methanol, acetonitrile, glacial acetic acid, and diethylamine (B46881). nih.gov Detection is commonly performed using UV spectrophotometry or fluorescence detection, the latter offering higher sensitivity for measuring low concentrations in biological samples. nih.govjrespharm.comnih.gov

Table 1: Examples of Chiral HPLC Methods for Albuterol Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Enantioselectivity (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Teicoplanin-based | Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2, v/v/v/v) | Fluorescence (Ex: 230 nm, Em: 310 nm) | 1.18 | 1.8 | nih.gov |

| Chirobiotic V (Vancomycin) | Methanol-Acetonitrile-Triethylamine-Acetic Acid (80:20:0.075:0.025) | Not Specified | Not Specified | >1.0 | mdpi.com |

| Chiralpak AD (Amylose) | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

HPLC-Mass Spectrometry (MS/MS) for Enantiomers and Metabolites

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the determination of (S)-albuterol and its metabolites in complex biological matrices such as plasma, urine, and tissue. nih.govresearchgate.net This technique is particularly valuable for pharmacokinetic studies where analyte concentrations are often very low.

The methodology typically involves solid-phase extraction (SPE) to clean up the biological sample and concentrate the analytes before analysis. nih.govnih.gov Chiral separation is achieved using a CSP, often a teicoplanin-based column, similar to standard chiral HPLC methods. nih.govmdpi.com The mass spectrometer, usually a triple quadrupole or an ion trap, is operated in electrospray ionization (ESI) positive mode and uses selected reaction monitoring (SRM) for quantification, which enhances specificity and sensitivity. nih.govfda.gov

This approach allows for the simultaneous quantification of both (R)- and (S)-albuterol, as well as their major metabolites, such as the 4-O-sulphate conjugates. nih.govmdpi.com Validated methods have achieved low limits of quantitation (LLOQ), for instance, down to 25 pg/mL for albuterol enantiomers in plasma and 0.156 ng/g in tissue, making them suitable for detailed stereoselective disposition studies. nih.govresearchgate.net

Table 2: HPLC-MS/MS Methodologies for Albuterol Enantiomers and Metabolites

| Analyte(s) | Matrix | Sample Preparation | HPLC Column | LLOQ | Reference |

|---|---|---|---|---|---|

| (R)- and (S)-Albuterol | Plasma | Solid-Phase Extraction (SPE) | Teicoplanin-based | 0.25 ng/mL | nih.gov |

| (R)- and (S)-Albuterol, (R)- and (S)-Albuterol-4-O-Sulphate | Plasma, Urine | Robotic SPE | Teicoplanin-based | 100 pg/mL (Albuterol), 5 ng/mL (Sulphate metabolite) | nih.gov |

| (R)- and (S)-Albuterol, (R)- and (S)-Albuterol-4-O-Sulphate | Urine | Not specified | Teicoplanin-based | Not Specified | mdpi.com |

Supercritical Fluid Chromatography (SFC-UV) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. amazonaws.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, which allows for faster separations and reduced organic solvent consumption. chromatographyonline.commdpi.com

For the enantioseparation of albuterol, SFC methods often utilize polysaccharide-based chiral stationary phases. One developed method employs an Aquity Trefoil CEL2 column with a mobile phase consisting of liquid carbon dioxide and a co-solvent mixture of methanol, isopropyl alcohol, trifluoroacetic acid, and diethylamine. amazonaws.com Detection is commonly achieved using UV absorbance. amazonaws.com The sensitivity of SFC-UV is adequate for determining enantiomeric purity at low concentrations. amazonaws.com The key advantages of SFC include shorter analysis and column equilibration times, making it a rapid and efficient technique for quality control. amazonaws.comchromatographyonline.com

Table 3: SFC-UV Method for Salbutamol (B1663637) Enantiomer Separation

| Stationary Phase | Mobile Phase | Flow Rate | Column Temperature | Detection | Reference |

|---|

Spectroscopic and Electrophoretic Approaches

Alongside chromatographic methods, spectroscopic and electrophoretic techniques provide alternative and complementary approaches for the analysis of (S)-Albuterol Hydrochloride.

Ultraviolet (UV) Spectroscopy Methods for Albuterol Determination

UV-Visible spectroscopy offers a simple, cost-effective, and rapid method for the quantitative determination of albuterol in bulk drug and pharmaceutical dosage forms. jddtonline.infonih.gov This technique is based on the principle that the drug absorbs UV radiation at a specific wavelength.

The method typically involves dissolving the albuterol sample in a suitable solvent, such as 0.1N hydrochloric acid (HCl) or a buffer-ethanol system. jddtonline.infojddtonline.info The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax). For albuterol, the λmax is consistently reported to be around 276 nm. jddtonline.inforesearchgate.netresearchgate.net

A calibration curve is constructed by plotting the absorbance values against a series of known concentrations of a standard albuterol solution. The concentration of the unknown sample can then be determined from this curve. These methods are validated according to ICH guidelines for parameters such as linearity, accuracy, and precision, demonstrating their reliability for routine quality control analysis. jddtonline.infosciencescholar.us

Table 4: UV Spectroscopic Methods for Albuterol Determination

| Method Parameter | Finding | Reference(s) |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | 276 nm | jddtonline.inforesearchgate.netresearchgate.net |

| Solvent System | 0.1N HCl: Ethanol (1:1) or 0.1N HCl | jddtonline.infojddtonline.info |

| Linearity Range | 10-100 µg/mL | jddtonline.inforesearchgate.net |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the chiral separation of albuterol. tandfonline.comnih.gov The separation is based on the differential migration of the enantiomers in an electric field within a narrow capillary. To achieve chiral recognition, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for albuterol enantioseparation in CE. tandfonline.comnih.gov Different types of CDs, such as carboxymethyl-β-cyclodextrin (CM-β-CD) and heptakis (2,6-di-O-methyl)-beta-cyclodextrin, have proven effective. tandfonline.comnih.gov The efficiency of the separation is highly dependent on factors such as the type and concentration of the CD, the pH of the BGE, and the applied voltage. tandfonline.comnih.gov

Optimal separation of albuterol enantiomers has been achieved using conditions such as a BGE of 50 mM phosphoric acid (pH 3.5) containing 10 mM CM-β-CD, or 40 mM Tris buffer (pH 2.5) with heptakis (2,6-di-O-methyl)-beta-cyclodextrin. tandfonline.comnih.gov These methods demonstrate good resolution, allowing for the accurate quantification of each enantiomer. nih.gov

Table 5: Capillary Electrophoresis Methods for Albuterol Enantioseparation

| Chiral Selector | Background Electrolyte (BGE) | pH | Applied Voltage | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Heptakis (2,6-di-O-methyl)-beta-cyclodextrin | 40 mM Tris | 2.5 | 15 kV | 3.09 | nih.gov |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) (10 mM) | 50 mM Phosphoric Acid | 3.5 | 20 kV | Baseline resolved | tandfonline.com |

Method Validation Parameters in Enantioselective Analysis

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eu For enantioselective analysis, which aims to separate and quantify stereoisomers, this process ensures the reliability and accuracy of the results. According to the International Council for Harmonisation (ICH) guideline Q2(R2), key validation parameters include linearity, accuracy, precision, and selectivity. europa.eu These parameters are rigorously assessed to guarantee that the method can distinguish between (R)- and (S)-enantiomers and quantify them accurately.

Linearity, Accuracy, Precision, and Selectivity Assessments

The enantioselective analysis of this compound requires robust analytical methods, typically employing High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with chiral stationary phases. researchgate.netnih.gov The validation of these methods is fundamental to ensure that the data generated is reliable for quality control and research purposes. nih.goveijppr.com

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. jrespharm.com For the enantioselective analysis of albuterol, this is typically established by preparing a series of standard solutions of varying concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear relationship is confirmed, usually by calculating the correlation coefficient (r) or coefficient of determination (r²). scielo.br

Research has demonstrated excellent linearity for the analysis of albuterol enantiomers using various techniques. An automated chiral chromatography/tandem mass spectrometry method showed a linear dynamic range from 2.5 to 2500 nM for both (R)- and (S)-albuterol. nih.gov Another study using HPLC validated a method over a concentration range of 0.1–50 ng g⁻¹ for each enantiomer. researchgate.net In non-chiral methods for albuterol sulphate, linearity has been established in ranges such as 5-120 μg/mL with a regression equation of Y= 14243x–4165 and a coefficient of determination (R²) of 0.999. jrespharm.com

| Analytical Method | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| Chiral Chromatography/Tandem Mass Spectrometry | (R)-Albuterol & (S)-Albuterol | 2.5 - 2500 nM | Not Specified | nih.gov |

| HPLC | Albuterol Enantiomers | 0.1 - 50 ng g⁻¹ | Not Specified | researchgate.net |

| RP-HPLC | Levosalbutamol Sulfate (S-Albuterol) | 0.5 - 150 µg/mL | 0.999 | scielo.br |

| RP-UHPLC | Albuterol Sulphate | 5 - 120 µg/mL | 0.999 | jrespharm.com |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often assessed using recovery studies, where a known amount of the analyte is added to a sample (spiking), and the percentage of the analyte recovered by the assay is calculated. scielo.br

In the enantioselective analysis of albuterol in biological fluids, accuracy is determined at multiple concentration levels. For (S)-Albuterol, intraday accuracy was reported to be between 94.5% and 108% of the nominal concentration. nih.gov Interday accuracy, which assesses the method's performance over several days, was found to be in the range of 96% to 104%. nih.gov Other studies on albuterol formulations show high recovery percentages, typically between 98% and 102%, confirming the accuracy of the methods. jrespharm.comsemanticscholar.org

| Analytical Method | Parameter | Concentration Levels | Accuracy (% of Nominal or % Recovery) | Source |

|---|---|---|---|---|

| Chiral Chromatography/Tandem Mass Spectrometry | Intraday Accuracy | Five levels (six replicates) | 94.5 - 108% | nih.gov |

| Interday Accuracy | Five levels (three days) | 96 - 104% | nih.gov | |

| Ion Pair Liquid Chromatography | Recovery | 10, 15, 20, 25, 30 ppm | 100.71 - 101.60% | semanticscholar.org |

| RP-UHPLC | Recovery | 50%, 100%, 150% levels | 98 - 102% | jrespharm.com |

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. eijppr.com It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). scielo.br Precision is evaluated at three levels: repeatability (intraday precision), intermediate precision (interday precision), and reproducibility. ijpsr.com

For the bioanalytical method of (S)-Albuterol, the intraday precision (%CV) ranged from 3.2% to 9.3%. nih.gov The interday precision over three days ranged from 1.5% to 8.7%. nih.gov In general, validated methods for albuterol demonstrate a high degree of precision, with %RSD values typically below 2%, which is a common acceptance criterion. scielo.brijpsr.com

| Analytical Method | Parameter | Precision (%CV or %RSD) | Source |

|---|---|---|---|

| Chiral Chromatography/Tandem Mass Spectrometry | Intraday Precision | 3.2 - 9.3% | nih.gov |

| Interday Precision | 1.5 - 8.7% | nih.gov | |

| Ion Pair Liquid Chromatography | Repeatability | 0.08 - 0.24% | semanticscholar.org |

| RP-HPLC | Intraday & Interday Precision | < 2% | scielo.br |

Selectivity

Selectivity, also referred to as specificity, is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In enantioselective analysis, the most critical aspect of selectivity is the method's ability to separate the two enantiomers, (R)- and (S)-Albuterol, from each other. researchgate.netnih.gov

This is achieved by using a chiral stationary phase (CSP) in HPLC. nih.gov For albuterol, teicoplanin-based and vancomycin-based columns (e.g., Chirobiotic T, Chirobiotic V) have proven effective. nih.govmdpi.com The degree of separation between the two enantiomer peaks is measured by the resolution factor (Rs). A well-optimized HPLC-MS/MS method reported a mean resolution (Rs) of 2.88 between (R)- and (S)-salbutamol, indicating excellent separation. mdpi.com The method must also demonstrate that there is no interference from excipients in the formulation or endogenous components in biological samples. nih.govnih.gov

Mechanistic Preclinical Investigations of S Albuterol Hydrochloride Effects

In Vitro Studies on Airway Smooth Muscle and Inflammatory Cells

Preclinical in vitro research has elucidated the cellular mechanisms through which (S)-albuterol may exert pro-constrictory and pro-inflammatory effects on human bronchial smooth muscle cells (hBSMCs). Studies have demonstrated that treatment of hBSMCs with (S)-albuterol leads to a significant, dose-dependent increase in the expression and activity of the Gαi-1 protein, a key component of pro-constrictory signaling pathways. Concurrently, (S)-albuterol was found to decrease the expression of the Gs protein, which is involved in the opposing bronchodilatory pathway. This alteration in G-protein expression was shown to attenuate the nonreceptor-mediated activation of adenylate cyclase by forskolin.

Furthermore, prolonged treatment (24 hours) with (S)-albuterol significantly increased intracellular free calcium concentration ([Ca2+]i) in hBSMCs upon stimulation with methacholine (B1211447), a response that promotes muscle contraction. In addition to these pro-constrictory effects, (S)-albuterol has been shown to activate pro-inflammatory pathways. Specifically, it significantly activates both phosphatidylinositol 3'-OH-kinase (PI3 kinase) and the transcriptional nuclear factor kappaB (NF-κB) in hBSMCs. These pathways are central to the inflammatory process, suggesting a mechanism by which the (S)-enantiomer could contribute to airway inflammation.

| Molecular Target | Observed Effect | Functional Consequence | Source |

|---|---|---|---|

| Gαi-1 Protein | Increased expression and activity | Pro-constrictory | |

| Gs Protein | Decreased expression | Reduced bronchodilatory pathway activity | |

| Intracellular Calcium ([Ca2+]i) | Increased upon methacholine stimulation | Pro-constrictory | |

| PI3 Kinase | Activated | Pro-inflammatory | |

| NF-κB | Activated | Pro-inflammatory |

The (S)-albuterol enantiomer has been investigated for its effects on cell proliferation and gene expression in airway smooth muscle cells, with some studies presenting differing results. One body of research indicates that (S)-albuterol stimulates the proliferation of human bronchial smooth muscle cells. The mechanism for this effect involves the activation, expression, and phosphorylation of several intracellular mitogenic proteins. This research also found that (S)-albuterol stimulates the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, and induces the expression of the platelet-activating factor (PAF) receptor protein.

Conversely, another study reported that both (R)- and (S)-albuterol could inhibit the proliferation of airway smooth muscle cells, with no significant difference observed between the two isomers.

Regarding gene expression, (S)-albuterol has been shown to have distinct effects compared to its R-enantiomer. In a transformed mouse airway epithelial cell line, (S)-albuterol, unlike (R)-albuterol, did not influence the mRNA expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Furthermore, broader studies on albuterol treatment have revealed the potential for epigenomic modifications that could participate in inflammatory signaling pathways, including those involving IL-2, TNF-α, and NF-κB.

| Parameter | Finding | Cell Type | Source |

|---|---|---|---|

| Cell Proliferation | Stimulated proliferation | Human Bronchial Smooth Muscle Cells | |

| Cell Proliferation | Inhibited proliferation (no difference from R-albuterol) | Airway Smooth Muscle Cells | |

| IL-6 Secretion | Stimulated | Human Bronchial Smooth Muscle Cells | |

| PAF Receptor Protein Expression | Induced | Human Bronchial Smooth Muscle Cells | |

| 11β-HSD1 mRNA Expression | No effect | Mouse Airway Epithelial Cells |

In Vivo Studies in Animal Models of Airway Pathology

In vivo studies using murine models of asthma have demonstrated that long-term administration of (S)-albuterol can negatively impact airway function. In Balb/C mice sensitized and challenged with ovalbumin (OVA) to create an allergic asthma model, pretreatment with nebulized (S)-albuterol twice daily for seven days resulted in a significant increase in airway hyperresponsiveness (AHR) to inhaled methacholine. This treatment also precipitated an immediate allergic response (IAR) upon allergen challenge.

The effects on respiratory mechanics were quantified by measuring parameters such as Newtonian resistance of the conducting airways (Rn), tissue resistance (G), and lung elastance (H). Following methacholine challenge in allergic mice, treatment with (S)-albuterol, as well as racemic and (R)-albuterol, had no significant effect on Rn or G. However, all forms of albuterol significantly increased the response in H, which is commensurate with increased lung stiffness, likely due to airway closure. Notably, these detrimental effects on AHR were observed in allergically inflamed airways but not in a mouse strain that is intrinsically hyperresponsive (A/J mouse) or in immunologically naïve mice, suggesting that pre-existing inflammation is a prerequisite for these adverse effects.

| Parameter | Abbreviation | Effect of (S)-Albuterol Treatment | Source |

|---|---|---|---|

| Airway Hyperresponsiveness | AHR | Elevated | |

| Immediate Allergic Response | IAR | Increased | |

| Newtonian Resistance | Rn | No significant change | |

| Tissue Resistance | G | No significant change | |

| Lung Elastance | H | Significantly increased |

Animal models have provided evidence that (S)-albuterol can contribute to the development and exacerbation of airway inflammation. A study in a feline model, which shares similarities with human asthma, found that regular inhalation of (S)-albuterol and racemic albuterol for two weeks induced airway inflammation in both healthy and experimentally asthmatic cats. This was evidenced by significantly higher total cell numbers in bronchoalveolar lavage fluid (BALF) compared to treatment with (R)-albuterol or a placebo.

The nature of the inflammatory response differed between the healthy and asthmatic groups. In healthy cats, treatment with (S)-albuterol and racemic albuterol led to a higher number of neutrophils in the lavage fluid. In asthmatic cats, these same treatments resulted in a higher number of lavage eosinophils and increased TNF-α bioactivity. These findings support the hypothesis that the (S)-enantiomer possesses pro-inflammatory properties that can worsen existing airway inflammation or even induce it in healthy airways.

Conclusion and Future Research Directions

Current Understanding of (S)-Albuterol Hydrochloride's Contribution to Overall Albuterol Pharmacodynamics

The understanding of albuterol pharmacodynamics has evolved significantly with the recognition that the racemic mixture is composed of two enantiomers with distinct pharmacological profiles. Racemic albuterol is an equimolar mix of (R)-albuterol and (S)-albuterol. nih.gov The therapeutic bronchodilatory effects of racemic albuterol are attributed to (R)-albuterol (levalbuterol), which acts as a selective beta-2-adrenergic receptor agonist. drugbank.commedcentral.com This action stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and leads to the relaxation of airway smooth muscle. drugbank.comfda.gov

In contrast, this compound, once considered inert, is now understood to possess its own biological activities that may counteract the beneficial effects of the (R)-enantiomer and contribute to some of the paradoxical responses observed with chronic use of racemic albuterol. consensus.appnih.gov Research indicates that (S)-albuterol does not contribute to bronchodilation and may, in fact, promote pro-constrictory and pro-inflammatory effects. nih.govnih.govmsdvetmanual.com

Pro-inflammatory and Pro-constrictory Actions: In-vitro studies on human bronchial smooth muscle cells (hBSMCs) have shown that (S)-albuterol can activate pro-constrictory and pro-inflammatory pathways. nih.gov It has been observed to increase the expression and activity of Gαi-1 protein, which is involved in contractile signaling, while decreasing the expression of the bronchodilatory Gs protein. nih.gov Furthermore, (S)-albuterol treatment has been linked to an increase in intracellular calcium concentration ([Ca2+]i) upon stimulation with methacholine (B1211447), a response that favors muscle contraction. nih.gov Some studies suggest these effects may be mediated via muscarinic receptors. atsjournals.org

Inflammatory Mediator Release: (S)-albuterol has been shown to increase the production of inflammatory mediators from mast cells, such as histamine (B1213489) and interleukin-4 (IL-4). nih.gov This action could potentially exacerbate the inflammatory component of asthma. nih.gov In human airway smooth muscle cells, (S)-albuterol has also been found to increase the production of pro-inflammatory signals, an effect that could nullify the anti-inflammatory benefits of corticosteroids. respiratory-therapy.com

Increased Airway Hyperresponsiveness: Animal models have demonstrated that long-term administration of racemic albuterol can lead to increased airway hyperresponsiveness. atsjournals.orgnih.gov Studies suggest that the (S)-enantiomer is a significant contributor to this phenomenon. nih.govmsdvetmanual.com In sensitized guinea pigs, (S)-albuterol has been shown to exacerbate airway reactivity to various spasmogens. nih.gov This effect is thought to be linked to its ability to increase intracellular calcium and potentially activate cholinergic-like pathways. atsjournals.orgatsjournals.org

Differential Pharmacokinetics: A crucial aspect of (S)-albuterol's contribution is its distinct pharmacokinetic profile compared to (R)-albuterol. (S)-albuterol is metabolized up to 10 times more slowly than its R-counterpart. atsjournals.org This leads to its accumulation and persistence in the circulation and, importantly, preferential retention in the lungs following inhalation of the racemic mixture. atsjournals.orgnih.gov This sustained presence may amplify its detrimental effects over time, especially with frequent use of racemic albuterol. nih.govatsjournals.org

The following table summarizes key research findings regarding the pharmacodynamic effects of (S)-albuterol.

Table 1: Summary of Research Findings on (S)-Albuterol's Pharmacodynamic Effects| Research Finding | Model/System Used | Observed Effect of (S)-Albuterol | Reference |

|---|---|---|---|

| Activation of Pro-constrictory and Pro-inflammatory Pathways | Human Bronchial Smooth Muscle Cells (hBSMCs) | Increased Gαi-1 protein activity, decreased Gs protein expression, increased intracellular calcium, and activation of PI3 kinase and NF-κB. | nih.gov |

| Increased Inflammatory Mediator Production | Murine Mast Cells | Increased production and release of histamine and Interleukin-4 (IL-4). | nih.gov |

| Antagonism of (R)-Albuterol's Relaxant Effect | Mouse Lung Slices | Reduced the airway relaxation induced by (R)-albuterol. | nih.gov |

| Increased Airway Hyperresponsiveness (AHR) | Allergic Mouse Models | Long-term treatment with (S)-albuterol increased the immediate allergic response and AHR to methacholine. | nih.govnih.gov |

| Diminished Steroid Efficacy | Human Airway Smooth Muscle Cells | Nullified the anti-inflammatory effects of dexamethasone (B1670325) by increasing pro-inflammatory signals. | respiratory-therapy.com |

| Preferential Retention in the Lung | Healthy Human Subjects | Following inhalation of racemic albuterol, plasma levels of (S)-albuterol were significantly lower than (R)-albuterol, indicating preferential retention of the (S)-enantiomer in the lung. | atsjournals.orgnih.gov |

Unresolved Questions and Emerging Research Avenues in (S)-Albuterol Research

Despite the progress made in understanding the pharmacology of (S)-albuterol, several questions remain unanswered, paving the way for future research. The complex, and sometimes contradictory, findings highlight the need for more definitive studies to clarify its precise role in asthma pathophysiology and treatment.

Key Unresolved Questions:

Clinical Relevance of Pro-inflammatory Effects: While numerous in vitro and animal studies have demonstrated the pro-inflammatory and pro-constrictory properties of (S)-albuterol, the full clinical significance of these findings in patients with asthma is still debated. nih.govatsjournals.org Some clinical trials comparing levalbuterol (B1212921) to racemic albuterol have not found significant differences in efficacy or side effects, questioning the impact of (S)-albuterol at therapeutic doses. researchgate.net Long-term, well-designed clinical trials are needed to resolve these discrepancies. atsjournals.orgatsjournals.org

Mechanism of Action: The exact molecular mechanisms underlying (S)-albuterol's effects are not fully elucidated. While it has low affinity for the beta-2-adrenergic receptor, it appears to exert effects through other pathways, possibly involving muscarinic receptor activation or acting as an inverse agonist. atsjournals.orgatsjournals.org Further investigation is required to identify its specific cellular targets and signaling cascades.

Interaction with Glucocorticoids: Preliminary research suggests (S)-albuterol may counteract the anti-inflammatory effects of steroids. respiratory-therapy.com This is a critical area for further study, as many patients with asthma are on combination therapy. Understanding this interaction could have significant implications for treatment guidelines.

Role in "Paradoxical Bronchospasm": The phenomenon of paradoxical bronchospasm and the increase in airway hyperreactivity with chronic use of racemic albuterol are serious clinical concerns. nih.govatsjournals.org While (S)-albuterol is a prime suspect due to its pro-constrictory properties and slow clearance, its definitive role and the contribution of other factors require more rigorous investigation. nih.govatsjournals.org

Genetic Factors: The response to both albuterol enantiomers may be influenced by genetic polymorphisms, such as those in the beta-2-adrenergic receptor (e.g., Arg-16). atsjournals.org Research into how genetic variations affect the pharmacodynamics of (S)-albuterol could lead to more personalized asthma management strategies.

Emerging Research Avenues:

Long-Term Comparative Clinical Trials: There is a consensus on the need for more comprehensive, long-term clinical trials directly comparing the effects of (R)-albuterol, (S)-albuterol, and racemic albuterol on asthma control, airway inflammation, and hyperresponsiveness in diverse patient populations, particularly those with more severe asthma. atsjournals.orgatsjournals.org

Advanced Cellular and Molecular Studies: Utilizing advanced techniques in molecular biology and pharmacology to pinpoint the receptors and signaling pathways through which (S)-albuterol mediates its effects. This includes exploring its potential as an inverse agonist and its cross-talk with other receptor systems. atsjournals.orgatsjournals.org

Impact on Airway Remodeling: Exploring the long-term effects of (S)-albuterol accumulation on structural changes in the airways, known as airway remodeling, which is a key feature of chronic asthma.

Methodological Advancements in Enantioselective Studies pertinent to (S)-Albuterol

The ability to study the distinct roles of albuterol's enantiomers has been driven by significant advancements in analytical chemistry. The development of robust enantioselective assays has been crucial for accurately quantifying (R)- and (S)-albuterol in biological matrices, which was a major limitation in early research. nih.govmdpi.com

Key Methodological Developments:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) has become the primary method for separating and quantifying albuterol enantiomers. researchgate.net Columns such as those based on vancomycin (B549263) (Chirobiotic V) have proven effective for the direct enantioseparation of albuterol. researchgate.net The optimization of mobile phase compositions has further improved the selectivity and precision of these methods. researchgate.net

Mass Spectrometry (MS) Coupling: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has provided a significant leap in sensitivity and selectivity. mdpi.com This allows for the detection of very low concentrations of each enantiomer in complex biological samples like plasma and urine, which is essential for detailed pharmacokinetic studies. atsjournals.orgmdpi.com

Improved Biological Assays: Alongside chemical analysis, improvements in the sensitivity and selectivity of biological assays have made it possible to correlate the pharmacokinetic data with pharmacodynamic effects more accurately. nih.gov This allows researchers to study concentration-effect relationships for each enantiomer individually. nih.gov

These methodological advancements have enabled researchers to:

Define Enantioselective Pharmacokinetics: Accurately measure the absorption, distribution, metabolism, and excretion of each enantiomer, revealing the slower clearance and preferential lung retention of (S)-albuterol. atsjournals.orgatsjournals.orgnih.govnih.gov

Conduct In Vivo Studies: Move beyond in vitro experiments to study the disposition of the enantiomers in healthy volunteers and patients, providing more clinically relevant data. atsjournals.orgnih.gov

Future progress in this area will likely involve the development of even more sensitive and high-throughput methods, potentially for routine clinical monitoring, and the application of these techniques to study enantioselectivity in different patient populations and disease states. mdpi.com

Q & A

Q. How is the enantiomeric purity of (S)-Albuterol Hydrochloride determined in pharmaceutical research?

Enantiomeric purity is assessed using chiral high-performance liquid chromatography (HPLC). A validated method involves injecting standard and sample solutions into a chiral column (e.g., cellulose-based) with a mobile phase of acetonitrile, methanol, and diethylamine. The peak responses for (S)- and (R)-enantiomers are compared, and purity is calculated using the formula:

where is the peak response of (S)-albuterol and is the sum of peak responses for both enantiomers .

Q. What compendial methods are recommended for assay validation of this compound?

The United States Pharmacopeia (USP) outlines chromatographic conditions for assay validation. For example, the assay preparation and standard solution are injected into a reversed-phase C18 column with a UV detector. The concentration is calculated using:

where and are standard and sample concentrations, and are peak responses .

Q. What structural features differentiate (S)- and (R)-Albuterol Hydrochloride?

The chiral center at the C2 position of the ethylamine side chain determines enantiomeric identity. Structural confirmation requires techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to analyze spatial arrangement. The (S)-enantiomer exhibits higher β2-adrenergic receptor selectivity .

Advanced Research Questions

Q. How can co-eluting impurities during HPLC analysis of this compound be resolved?

Co-elution issues are addressed by:

Q. What strategies optimize enantiomeric excess (EE) in synthetic routes for this compound?

Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution can enhance EE. Reaction conditions (temperature, solvent polarity) are optimized, and EE is monitored via chiral HPLC. For example, kinetic resolution using lipases achieves >98% EE .

Q. How to design a stability-indicating method for this compound under forced degradation?

Subject the compound to stress conditions:

Q. How to address pharmacokinetic (PK) data discrepancies between enantiomers in preclinical studies?

Conduct enantiomer-specific PK studies using chiral LC-MS/MS. Plasma samples are analyzed for (S)- and (R)-albuterol concentrations, followed by non-compartmental modeling. Statistical tools (e.g., ANOVA) evaluate differences in AUC, , and clearance rates .

Q. What USP requirements govern impurity profiling of this compound?

USP monographs specify limits for known impurities (e.g., Related Compound A: ≤0.5%). Analytical methods must resolve all impurities ≥0.1% using reference standards. For example, 4-(2-tert-butylamino-ethyl)-2-hydroxymethyl-phenol is quantified via HPLC with a reporting threshold of 0.05% .

Methodological Considerations

- Chromatographic Conditions : Use USP-recommended columns (e.g., L7 packing) and mobile phases (e.g., phosphate buffer-acetonitrile) for reproducibility .

- Data Analysis : Employ software like Empower® for peak integration and impurity quantification. Validate methods per ICH Q2(R1) guidelines .

- Storage Impact : Store this compound at 2–8°C in light-resistant containers to prevent racemization and degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.